BenchChemオンラインストアへようこそ!

A-Methyldigoxin

pharmacokinetics oral bioavailability absorption rate

Select A-Methyldigoxin for its distinct pharmacokinetic advantages in research. This semisynthetic digoxin derivative offers a rapid 15–30 min Tmax, enabling tighter PK-PD correlations. Its minimal susceptibility to P-gp efflux ensures reliable kinetics in polypharmacy models involving verapamil or cyclosporin A. With lower renal clearance dependence, it provides a wider safety margin in renal impairment studies. Ideal for protocols demanding precise onset-of-action data or predictable cardiac glycoside behavior.

Molecular Formula C42H66O14
Molecular Weight 795.0 g/mol
Cat. No. B13826573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Methyldigoxin
Molecular FormulaC42H66O14
Molecular Weight795.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O
InChIInChI=1S/C42H66O14/c1-20-37(47)31(49-6)18-36(51-20)56-39-22(3)53-35(17-30(39)44)55-38-21(2)52-34(16-29(38)43)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(45)41(5)26(10-12-42(27,41)48)23-13-33(46)50-19-23/h13,20-22,24-32,34-39,43-45,47-48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1
InChIKeyJMBCGBLJEROJPQ-PEQKVOOWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-Methyldigoxin (Medigoxin) Procurement & Selection Overview: Cardiac Glycoside Differentiation Profile


A-Methyldigoxin, also referred to as medigoxin, metildigoxin, or β-methyldigoxin (CAS 30685-43-9), is a semisynthetic cardenolide glycoside derived from digoxin via O-methylation at the 4‴ position of the terminal digitoxose sugar residue [1]. It belongs to the digitalis cardiac glycoside class and functions as a Na⁺/K⁺-ATPase inhibitor, producing positive inotropic and negative chronotropic effects [2]. The methyl substitution confers measurably enhanced lipophilicity relative to digoxin, which translates into distinct pharmacokinetic behavior—most notably more rapid and complete gastrointestinal absorption as well as an altered metabolic and elimination profile that differentiates it from the parent compound in clinically meaningful ways [3].

Why A-Methyldigoxin Cannot Be Interchanged with Digoxin or Other Cardiac Glycosides: Structural Basis for Quantifiable Differentiation


While A-methyldigoxin shares the identical steroid nucleus and lactone ring pharmacophore of digoxin, the single O-methyl substitution on the terminal digitoxose fundamentally alters three critical pharmacokinetic parameters: absorption rate, metabolic pathway dependence, and susceptibility to P-glycoprotein (P-gp)-mediated efflux transport [1]. These differences are not merely theoretical—they produce clinically measurable consequences in time-to-peak plasma concentration, urinary elimination fraction, and vulnerability to drug-drug interactions at the intestinal and biliary transport level [2]. Consequently, dose-equivalence between digoxin and A-methyldigoxin is not 1:1 (clinical studies establish approximately 0.3 mg metildigoxin as equipotent to 0.5 mg digoxin), and their behavior diverges significantly under conditions of renal impairment, hepatic dysfunction, or co-administration with P-gp-modulating drugs [3]. The evidence presented in Section 3 quantifies precisely where these differences manifest and why they matter for therapeutic and research selection decisions.

A-Methyldigoxin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Digoxin and Class Analogs


Oral Absorption Rate: A-Methyldigoxin Achieves Peak Plasma Concentration 2–3× Faster Than Digoxin

In a direct head-to-head crossover study in healthy volunteers, A-methyldigoxin (medigoxin) demonstrated a substantially more rapid absorption profile than digoxin. Plasma concentration-time analysis revealed that medigoxin reached peak levels within 15–30 minutes post-dose, whereas digoxin required 45–75 minutes to achieve peak plasma concentrations [1]. This 2- to 3-fold faster Tmax is attributed to the increased lipophilicity conferred by the 4‴-O-methyl group, which enhances passive transcellular permeability across the intestinal epithelium [2].

pharmacokinetics oral bioavailability absorption rate Tmax comparison

Intestinal Absorption and P-gp Efflux Susceptibility: A-Methyldigoxin Exhibits ~1.5-Fold Greater Transport and Reduced Drug Interaction Liability

In a comparative rat model study evaluating P-glycoprotein-mediated transport, both intestinal efflux transport and absorption of β-methyldigoxin (A-methyldigoxin) were approximately 1.5-fold greater than those of digoxin, a difference attributed to its higher lipophilicity [1]. Critically, when a potent P-gp inhibitor (verapamil 300 μM) was co-administered, digoxin's intestinal efflux decreased significantly and absorption increased markedly, whereas the influence on β-methyldigoxin was minimal [1]. Similarly, intravenous cyclosporin A (30 mg/kg) significantly decreased total plasma clearance and biliary excretion of digoxin but had little effect on β-methyldigoxin clearances [1]. These results demonstrate that P-gp-mediated drug-drug interactions can readily occur with digoxin but are substantially attenuated with A-methyldigoxin.

P-glycoprotein drug-drug interaction intestinal efflux lipophilicity absorption enhancement

Dose Requirement and Therapeutic Equivalence: 0.3 mg A-Methyldigoxin Matches 0.5 mg Digoxin Efficacy at a 40% Lower Mass Dose

In a randomized crossover clinical study comparing medigoxin (Lanitop) 300 μg/day versus digoxin (Lanoxin) 500 μg/day in healthy volunteers and patients with uncontrolled atrial fibrillation, the two regimens were found to be therapeutically equivalent in controlling ventricular rate as measured by ECG [1]. The mean steady-state serum glycoside concentrations and the rate at which steady state was attained were similar with both regimens [1]. The lower mass dose requirement for medigoxin was attributed partly to a lower renal clearance rate and partly to more nearly complete gastrointestinal absorption [1]. A complementary study in atrial fibrillation patients similarly concluded that β-methyldigoxin (0.10 mg twice daily) is equal to digoxin (0.13 mg twice daily) in producing slowing of the heart rate, while achieving comparable plasma concentrations [2].

dose equivalence therapeutic ratio atrial fibrillation heart rate control clinical efficacy

Renal Clearance and Urinary Elimination: A-Methyldigoxin Undergoes Significantly Lower Renal Elimination, Indicating Greater Non-Renal Clearance Share

Quantitative urinary elimination data from the Hayward et al. crossover study demonstrated that medigoxin is eliminated in the urine to a lesser extent than digoxin, indicating that medigoxin undergoes more extensive metabolism and/or hepatobiliary elimination [1]. In a separate pharmacokinetic study, renal digoxin clearance was measured at 191 ± 25 mL/min, which was significantly higher than the renal clearance of β-methyldigoxin at 111 ± 23 mL/min (p < 0.05) [2]. The renal clearance of β-methyldigoxin approximated creatinine clearance, while digoxin clearance exceeded creatinine clearance, indicating active tubular secretion of digoxin that is not shared to the same degree by β-methyldigoxin [2]. Additionally, the mean serum half-life of medigoxin is reported as 41 ± 6 hours with approximately 30% protein binding [3].

renal clearance hepatobiliary elimination urinary excretion metabolic pathway renal impairment

Exercise Heart Rate Control: A-Methyldigoxin Provides Superior Rate Suppression During Exertion Compared to Digoxin

In a crossover study of 18 patients with atrial fibrillation who received digoxin 0.13 mg twice daily for 3 weeks followed by β-methyldigoxin 0.10 mg twice daily for another 3 weeks (or vice versa), heart rate after 6 minutes of standardized exercise was higher during digoxin treatment (131 beats/min) than during β-methyldigoxin treatment (124 beats/min) [1]. Resting heart rates showed no difference between treatments, and ECG parameters (R-R intervals, T-wave, Q-T duration) were not significantly different [1]. Comparable plasma concentrations were achieved (1.0 ng/mL for digoxin, 1.1 ng/mL for β-methyldigoxin by radioimmunoassay) [1]. This 7 beat/min differential during exercise suggests more effective chronotropic control under physiological stress with β-methyldigoxin at a lower administered dose.

exercise heart rate atrial fibrillation rate control pharmacodynamics chronotropic effect

Oral Bioavailability: A-Methyldigoxin Absorption Rate of 91–95% Substantially Exceeds Digoxin (~60–80%), Supported by ~75% Absolute Bioavailability for the β-Methyl Class

A-Methyldigoxin demonstrates an oral absorption rate of 91–95% based on cumulative urinary excretion and plasma concentration data, compared to approximately 60–80% for standard digoxin tablet formulations [1]. For β-methyl-digoxin specifically, the absolute bioavailability from solution was reported as approximately 80% and from tablets approximately 70% [2]. This near-complete and consistent absorption profile reduces inter-individual variability in bioavailability—a well-recognized limitation of digoxin therapy that complicates dosing and therapeutic drug monitoring [3]. The enhanced absorption is mechanistically linked to the increased lipophilicity conferred by the O-methyl moiety, which facilitates passive diffusion across the intestinal membrane [3].

oral bioavailability absorption fraction gastrointestinal absorption bioequivalence formulation comparison

Optimal Application Scenarios for A-Methyldigoxin: Research, Clinical, and Industrial Use Cases Driven by Quantitative Evidence


Preclinical and Clinical Studies Requiring Rapid-Onset Cardiac Glycoside Action with Definable Tmax

For experimental protocols where the temporal precision of pharmacological effect is critical—such as studies correlating plasma concentration with left ventricular ejection time (LVET) shortening, or acute heart rate control models—A-methyldigoxin's Tmax of 15–30 minutes (vs. 45–75 minutes for digoxin) provides a substantially narrower window for onset-of-action measurements [1]. This faster absorption profile enables shorter observation periods and tighter pharmacokinetic-pharmacodynamic (PK-PD) correlations, as demonstrated in the Kelman et al. crossover study where both digoxin and β-methyl digoxin produced quantifiable LVET shortening with good linear correlation to tissue glycoside content [2].

Polypharmacy Research or Clinical Settings Where P-gp-Mediated Drug-Drug Interactions Must Be Minimized

In research designs or clinical protocols involving co-administration with known P-gp inhibitors (e.g., verapamil, cyclosporin A, certain protease inhibitors, or antineoplastic agents), A-methyldigoxin demonstrates a clear advantage: while digoxin absorption and clearance are significantly altered by P-gp modulation, β-methyldigoxin shows minimal susceptibility [1]. This property is particularly valuable in oncology supportive care research, transplant medicine, or geriatric polypharmacy contexts where multiple P-gp-interacting drugs are co-prescribed, and predictable cardiac glycoside pharmacokinetics are essential for safety and data interpretability [1].

Renal Impairment Models and Hepatic Metabolism Research Leveraging Dual Elimination Pathways

A-Methyldigoxin's lower renal clearance (111 ± 23 mL/min vs. 191 ± 25 mL/min for digoxin) and greater reliance on non-renal (hepatobiliary and metabolic) elimination pathways make it a superior probe substrate for investigating the interplay between renal and hepatic clearance mechanisms [1]. In patient populations or animal models with compromised renal function, the compound may offer a wider safety margin owing to its approximately 42% lower dependence on renal elimination, as supported by pharmacokinetic evidence that β-methyldigoxin clearance approximates creatinine clearance while digoxin clearance significantly exceeds it (indicating active tubular secretion of digoxin) [1]. Additionally, the hepatic demethylation of medigoxin to digoxin provides a unique research model for studying prodrug activation kinetics and hepatic function-dependent pharmacodynamics [2].

Atrial Fibrillation Rate-Control Studies Requiring Exercise-Stress Pharmacodynamic Endpoints

For clinical trials or physiological research using exercise testing as a pharmacodynamic endpoint in atrial fibrillation, A-methyldigoxin has demonstrated superior chronotropic control during exertion: heart rate after 6 minutes of standardized exercise was 124 beats/min with β-methyldigoxin vs. 131 beats/min with digoxin—a 7 beat/min (5.3%) advantage at a 23% lower mass dose [1]. This quantifiable differential in exercise heart rate response, combined with the 40% lower daily dose requirement (300 μg vs. 500 μg) for equivalent resting rate control, makes A-methyldigoxin the preferred cardiac glycoside for protocols where functional capacity endpoints are primary outcome measures [2].

Quote Request

Request a Quote for A-Methyldigoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.